molecular formula C11H10O B13525440 2-Methyl-2-(2-phenylethynyl)oxirane

2-Methyl-2-(2-phenylethynyl)oxirane

Cat. No.: B13525440
M. Wt: 158.20 g/mol
InChI Key: HYEQJEGVUXNHPP-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-phenylethynyl)oxirane is an organic compound with the molecular formula C₁₁H₁₀O It is a member of the oxirane family, which are three-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-phenylethynyl)oxirane typically involves the reaction of 2-phenylethynyl alcohol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-phenylethynyl)oxirane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring into diols.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.

    Reduction: Formation of 2-phenylethynyl-1,2-propanediol.

    Substitution: Formation of various substituted alcohols, amines, or thiols depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(2-phenylethynyl)oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-phenylethynyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The phenylethynyl group also contributes to the compound’s reactivity and potential interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenyloxirane: Similar structure but lacks the ethynyl group.

    2-Phenyl-1,2-epoxypropane: Another oxirane derivative with a phenyl group.

    α-Methylstyrene oxide: Contains a similar oxirane ring but with different substituents.

Uniqueness

2-Methyl-2-(2-phenylethynyl)oxirane is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

2-methyl-2-(2-phenylethynyl)oxirane

InChI

InChI=1S/C11H10O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-6H,9H2,1H3

InChI Key

HYEQJEGVUXNHPP-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C#CC2=CC=CC=C2

Origin of Product

United States

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